1-(2,3-Dimethylphenyl)-2,2-difluoroethanone
Description
1-(2,3-Dimethylphenyl)-2,2-difluoroethanone (C₁₀H₁₀F₂O) is a fluorinated aromatic ketone characterized by a 2,3-dimethylphenyl group attached to a difluoroacetyl moiety. The compound’s molecular weight is 184.19 g/mol, and its structure combines the electron-withdrawing effects of fluorine with the steric and electronic influences of the dimethylphenyl group.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGLHWIWOJHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248259 | |
| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352232-18-8 | |
| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352232-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-dimethylphenyl)-2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dimethylbenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The process involves the following steps:
- Preparation of 2,3-dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid using thionyl chloride.
- Reaction of 2,3-dimethylbenzoyl chloride with difluoromethyl lithium in an inert atmosphere to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 1-(2,3-Dimethylphenyl)-2,2-difluoroethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
1-(2,3-Dimethylphenyl)-2,2-difluoroethanone serves as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. The incorporation of fluorine atoms often leads to improved lipophilicity and bioavailability.
- Case Study : Research has shown that fluorinated ketones can exhibit enhanced potency against specific biological targets compared to their non-fluorinated counterparts. For instance, studies on related compounds have demonstrated increased binding affinity to enzyme targets due to the electron-withdrawing nature of fluorine atoms .
Material Science
The compound is utilized in the development of advanced materials, particularly in the formulation of photoresists used in photolithography for semiconductor manufacturing. Its ability to undergo photochemical reactions makes it valuable in creating fine patterns on substrates.
- Application Example : In semiconductor fabrication, this compound can be incorporated into resist compositions that require low diffusion rates for better resolution and pattern fidelity during the lithographic process .
Chemical Synthesis
This compound is also employed as an intermediate in organic synthesis pathways. Its reactivity allows for various transformations that are essential in constructing complex molecular architectures.
- Synthesis Pathway : The difluoroethanone moiety can participate in nucleophilic addition reactions and can be transformed into a variety of functional groups through established synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with various molecular targets. The difluoroethanone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The phenyl ring can undergo electrophilic aromatic substitution, allowing for the modification of the compound’s properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2,3-Dimethylphenyl)-2,2-difluoroethanone with analogous fluorinated acetophenones, emphasizing substituent effects and applications:
Table 1: Key Properties of Fluorinated Acetophenone Derivatives
Structural and Electronic Effects
- Substituent Influence: The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to unsubstituted (e.g., 2,2-difluoroacetophenone) or singly substituted analogs (e.g., o-tolyl). Electron-Withdrawing Groups: Trifluoro derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit greater resistance to nucleophilic attack due to stronger inductive effects, whereas difluoro analogs balance reactivity and stability .
- Fluorination Impact: 2,2-Difluoro vs. 2,2,2-Trifluoro: Difluoro substitution reduces electron density at the carbonyl carbon less drastically than trifluoro, allowing moderate reactivity in ketone-based reactions (e.g., condensations) . Volatility: Non-fluorinated analogs like 1-(2,3-Dimethylphenyl)ethanone (CAS 2142-71-4) are used in fragrances due to higher volatility, whereas fluorination decreases volatility and enhances thermal stability .
Stability and Degradation
- Photodegradation: highlights that non-fluorinated acetophenones (e.g., 1-(2,3-Dimethylphenyl)ethanone) release volatile organic compounds (VOCs) under UV exposure. Fluorination likely reduces photodegradation rates, enhancing environmental persistence .
- Thermal Stability : Trifluoro derivatives exhibit superior thermal stability compared to difluoro analogs, as seen in their use in high-temperature agrochemical processes .
Biological Activity
1-(2,3-Dimethylphenyl)-2,2-difluoroethanone is an aromatic ketone characterized by its unique structure, featuring a dimethyl-substituted phenyl ring and two fluorine atoms on the ethanone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 188.19 g/mol
- Melting Point : Data not available
- Solubility : Soluble in organic solvents
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Induction of Apoptosis : Research suggests that it can trigger apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase) .
- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. A notable study demonstrated its cytotoxic effects on various cancer cell lines:
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited significant potency compared to standard chemotherapeutics like 5-fluorouracil.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate that this compound possesses potential as an antimicrobial agent.
Study on Cytotoxicity
A comprehensive study assessed the cytotoxic effects of various derivatives of difluoroethanones, including this compound. The study utilized the MTT assay across multiple cancer cell lines and identified structure-activity relationships that highlight the significance of substituent positions on the phenyl ring for enhancing biological activity .
Antioxidant Properties
Another research effort focused on evaluating the antioxidant capacity of difluoroethanones. The study concluded that compounds with electron-withdrawing groups like fluorine showed improved radical scavenging abilities compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
